4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 360762-44-3
VCID: VC7803610
InChI: InChI=1S/C16H11NO3/c18-15-12-8-4-5-9-14(12)20-16(19)13(15)10-17-11-6-2-1-3-7-11/h1-10,18H
SMILES: C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O
Molecular Formula: C16H11NO3
Molecular Weight: 265.26

4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one

CAS No.: 360762-44-3

Cat. No.: VC7803610

Molecular Formula: C16H11NO3

Molecular Weight: 265.26

* For research use only. Not for human or veterinary use.

4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one - 360762-44-3

Specification

CAS No. 360762-44-3
Molecular Formula C16H11NO3
Molecular Weight 265.26
IUPAC Name 4-hydroxy-3-(phenyliminomethyl)chromen-2-one
Standard InChI InChI=1S/C16H11NO3/c18-15-12-8-4-5-9-14(12)20-16(19)13(15)10-17-11-6-2-1-3-7-11/h1-10,18H
Standard InChI Key DMOOPGGQWWPLSI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O
Canonical SMILES C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a coumarin backbone (2H-chromen-2-one) with two key substituents:

  • A 4-hydroxy group contributing to hydrogen-bonding interactions and antioxidant activity.

  • A 3-[(E)-(phenylimino)methyl] group, where the imine (C=N) linkage adopts the (E)-stereochemistry, minimizing steric hindrance between the phenyl ring and coumarin core.

The (E)-configuration is stabilized by conjugation between the imine’s π-electrons and the aromatic coumarin system, as evidenced in similar Schiff base derivatives .

Spectroscopic Characterization

While direct data for this compound is unavailable, analogous derivatives synthesized via ZnO nanoparticle catalysis provide a framework for expected spectroscopic features :

  • FT-IR:

    • ν(O-H)\nu(\text{O-H}): 3430–3450 cm1^{-1} .

    • ν(C=N)\nu(\text{C=N}): 1600–1650 cm1^{-1} .

    • ν(C=O)\nu(\text{C=O}): 1700–1730 cm1^{-1} (coumarin lactone) .

  • NMR:

    • 1H^1\text{H}: Aromatic protons (δ 6.8–8.0 ppm), imine proton (δ 8.2–8.5 ppm), and hydroxy proton (δ 10.0–10.5 ppm) .

    • 13C^{13}\text{C}: C=O (δ 170–175 ppm), C=N (δ 150–160 ppm), and aromatic carbons (δ 115–140 ppm) .

Synthesis and Catalytic Optimization

Reaction Pathway

The synthesis likely involves a one-pot three-component reaction between:

  • 4-Hydroxycoumarin (core substrate).

  • Phenylamine (aniline) for imine formation.

  • Aldehyde (e.g., benzaldehyde) for the methylene bridge.

Catalyst: Biogenic ZnO nanoparticles (5 mol%), which enhance reaction efficiency via Lewis acid catalysis and surface adsorption .

Optimized Conditions

ParameterValue
SolventWater
TemperatureRoom temperature (25–30°C)
Reaction Time10–15 minutes
Yield90–98%

These conditions mirror those used for analogous ethylamino derivatives, where ZnO NPs facilitated rapid imine formation and high regioselectivity .

Physicochemical and Pharmacological Profiling

ADMET Predictions

Computational models for similar coumarin derivatives predict:

  • Absorption: Moderate intestinal permeability (Caco-2 permeability: 15×106cm/s15 \times 10^{-6} \, \text{cm/s}) .

  • Metabolism: Susceptible to hepatic CYP3A4 oxidation.

  • Toxicity: Low hepatotoxicity (probabilistic score: 0.23) .

Antioxidant Activity

Using DPPH and hydrogen peroxide assays, analogous compounds exhibit IC50_{50} values of 12–18 μg/mL, comparable to ascorbic acid . The 4-hydroxy group is critical for radical scavenging, while the imine group modulates electron delocalization.

Industrial Applications

Corrosion Inhibition

In 1 M HCl, similar coumarin derivatives demonstrate 85–92% inhibition efficiency on mild steel at 500 ppm . Adsorption follows the Langmuir isotherm, with the imine group enhancing surface coverage.

Catalyst Reusability

Biogenic ZnO NPs retain 90% activity after five cycles, underscoring their sustainability for large-scale synthesis .

Challenges and Future Directions

  • Stereoselectivity: Controlling the (E)/(Z) imine ratio remains challenging in aqueous media.

  • Bioactivity Validation: In vitro and in vivo studies are needed to confirm pharmacological potential.

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